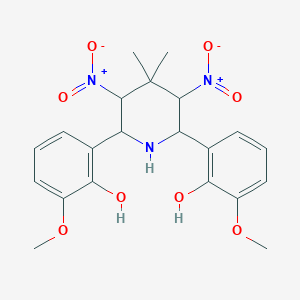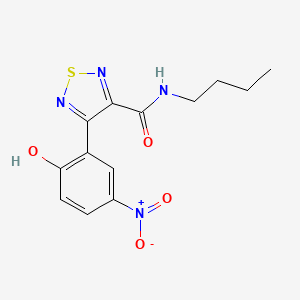![molecular formula C13H19Cl2NO2 B5217736 1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol), commonly known as DCBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of imidazolidine derivatives and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The exact mechanism of action of DCBI is not fully understood, but it is believed to involve the inhibition of viral replication and the disruption of viral membrane integrity. DCBI is also thought to act as a chelating agent, binding to metal ions and preventing them from catalyzing chemical reactions.
Biochemical and Physiological Effects:
DCBI has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly metabolized and eliminated from the body, and it does not accumulate in tissues or organs. DCBI has been shown to have a mild sedative effect, but it does not appear to have any significant effects on cognitive or motor function.
実験室実験の利点と制限
DCBI has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. DCBI is also relatively inexpensive compared to other compounds with similar properties. However, DCBI has some limitations, including its limited solubility in water and its potential to form complexes with other compounds, which can interfere with experimental results.
将来の方向性
There are several potential future directions for research on DCBI. One area of interest is the development of DCBI-based antiviral drugs, which could be used to treat a wide range of viral infections. Another area of interest is the development of DCBI-based pesticides, which could be used to control fungal and insect pests in agriculture. Additionally, DCBI could be further investigated for its potential use as a drug delivery agent, corrosion inhibitor, and surfactant in material science.
合成法
DCBI can be synthesized by the reaction of 2,4-dichlorobenzylamine with 2-propanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes reduction to yield DCBI. The synthesis of DCBI is a relatively simple and straightforward process, and it can be easily scaled up for large-scale production.
科学的研究の応用
DCBI has been extensively studied for its potential applications in various scientific fields. In medicine, DCBI has been shown to exhibit potent antiviral activity against a wide range of viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). DCBI has also been investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
In agriculture, DCBI has been shown to possess potent fungicidal and insecticidal properties, making it a promising candidate for the development of new pesticides. DCBI has also been investigated for its potential use as a growth regulator in plants, as it has been shown to promote plant growth and increase crop yield.
In material science, DCBI has been investigated for its potential use as a corrosion inhibitor due to its ability to form a protective film on metal surfaces. DCBI has also been studied for its potential use as a surfactant in the production of nanoparticles and other advanced materials.
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO2/c1-9(17)6-16(7-10(2)18)8-11-3-4-12(14)5-13(11)15/h3-5,9-10,17-18H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUNIMZITWKVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=C(C=C(C=C1)Cl)Cl)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl-(2-hydroxypropyl)amino]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)
![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)
![9-{4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5217742.png)
![1-[2-(2-chlorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B5217750.png)
